molecular formula C11H14BrNO2 B14844192 2-Bromo-5-cyclopropoxy-3-isopropoxypyridine

2-Bromo-5-cyclopropoxy-3-isopropoxypyridine

Cat. No.: B14844192
M. Wt: 272.14 g/mol
InChI Key: BZIDKDSVTNOOHM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a pyridine derivative, characterized by the presence of bromine, cyclopropoxy, and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.

Industrial Production Methods

Industrial production of 2-Bromo-5-cyclopropoxy-3-isopropoxypyridine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-Bromo-5-cyclopropoxy-3-isopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-3-isopropoxypyridine involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the cyclopropoxy and isopropoxy groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclopropoxy-3-isopropoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopropoxy, and isopropoxy groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-3-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-10-5-9(6-13-11(10)12)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

BZIDKDSVTNOOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)Br

Origin of Product

United States

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